6'-Dehydroxyghalakinoside
Description
It is isolated from Pergularia tomentosa, a perennial shrub native to the Middle East and North Africa . This compound is characterized by the absence of a hydroxyl group at the 6′ position of its sugar moiety, distinguishing it from hydroxylated analogs like 6′-hydroxycalactin. Its presence in P. tomentosa roots and aerial parts has been quantified via LC-ESI/QTrap/MS/MS, with concentrations reaching 11.60 mg/100 g dry weight in aerial extracts, the highest among cardenolides in the plant .
Properties
Molecular Formula |
C29H42O10 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3-[(1S,3R,5S,7R,9R,10S,12R,14R,15S,17R,18S,19R,22S,23R)-9,10,17,22-tetrahydroxy-14-(hydroxymethyl)-7,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O10/c1-14-7-23(32)29(35)25(37-14)38-20-9-16-3-4-18-19(27(16,13-30)11-21(20)39-29)10-22(31)26(2)17(5-6-28(18,26)34)15-8-24(33)36-12-15/h8,14,16-23,25,30-32,34-35H,3-7,9-13H2,1-2H3/t14-,16+,17-,18-,19+,20-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
RGJSIZOZMBPAIL-YUVWTAJSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)CO)C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O)O |
Canonical SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)CO)CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |
Synonyms |
6'-dehydroxyghalakinoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cardenolides
Cardenolides in P. tomentosa share a core steroidal structure but differ in hydroxylation patterns, glycosylation sites, and bioactivity. Below is a detailed comparison of 6'-Dehydroxyghalakinoside with structurally related compounds:
Structural and Analytical Differences
| Compound Name | Hydroxylation Site | Pseudomolecular Ion [(M + HCOOH) − H]− (m/z) | Concentration in Aerial Extract (mg/100 g) |
|---|---|---|---|
| 6′-Dehydroxyghalakinoside | 6′ position absent | 595 | 11.60 |
| 12′-Dehydroxyghalakinoside | 12′ position absent | 595 | 7.11 |
| 6′-Hydroxycalactin | 6′ position present | 593 | 0.95–5.58 (range) |
| Calactin | Fully hydroxylated | 577 | Not quantified |
Key Observations :
- Shared Pseudomolecular Ions: 6′-Dehydroxyghalakinoside and 12′-Dehydroxyghalakinoside share the same pseudomolecular ion (m/z 595), suggesting similar molecular weights but distinct hydroxylation sites .
- Concentration Variance: 6′-Dehydroxyghalakinoside is the most abundant cardenolide in P. tomentosa aerial parts, nearly double the concentration of 12′-Dehydroxyghalakinoside .
- Structural Impact on Detection : The absence of a hydroxyl group at the 6′ position simplifies the fragmentation pattern in MS/MS, enhancing detection specificity via MRM (Multiple Reaction Monitoring) transitions .
Analytical Challenges
- Co-elution Issues: LC-MS analysis revealed co-elution of compounds with identical pseudomolecular ions (e.g., m/z 593 for 6′-hydroxycalactin and others), necessitating MRM for differentiation. 6′-Dehydroxyghalakinoside’s unique transition (precursor → product ion) ensures unambiguous identification .
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